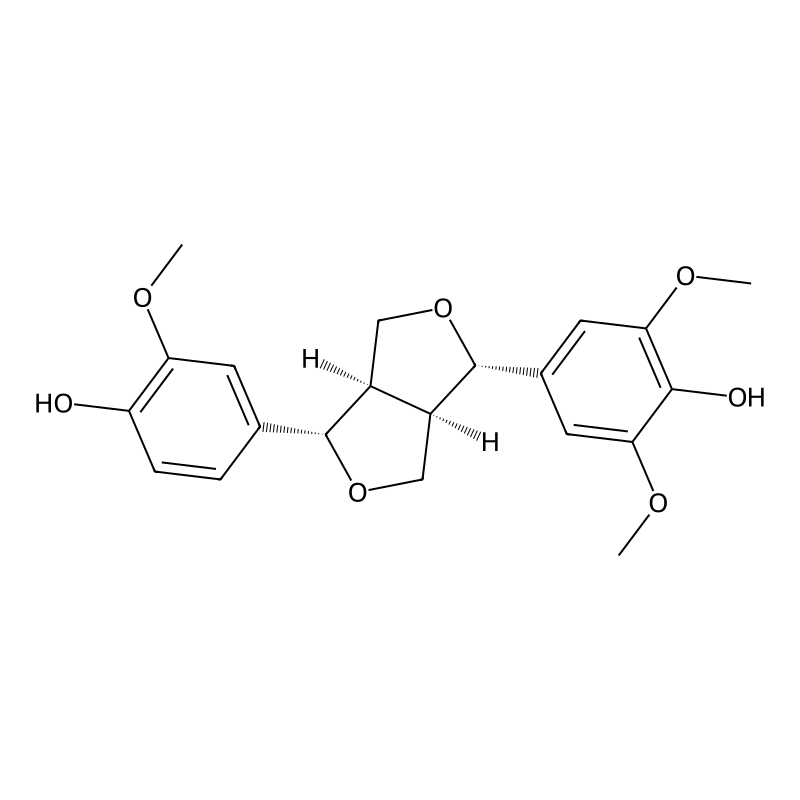Medioresinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antioxidant and Anti-Inflammatory Effects
Scientific Field: Biotechnology and Pharmacology
Summary of Application: Medioresinol is a type of lignan, a class of phytoestrogens absorbed from various plant sources.
Results or Outcomes: Lignans, including Medioresinol, may have therapeutic potential for postmenopausal symptoms, including cardiovascular disease, osteoporosis, and psychological disorders.
Prevention of Pyroptosis of Endothelial Cells in Ischemic Stroke
Scientific Field: Medical Research and Neurology
Summary of Application: Medioresinol has been identified as a novel PGC-1α activator that prevents pyroptosis (a form of programmed cell death) of endothelial cells in ischemic stroke.
Methods of Application: In vitro experiments were conducted using bEnd.3 cells and Brain Microvascular Endothelial Cells (BMVECs) under oxygen and glucose-deprivation (OGD).
Results or Outcomes: The study suggests that Medioresinol may be useful against pyroptosis of endothelial cells and ischemic brain injury.
Antifungal Properties
Scientific Field: Microbiology and Pharmacology
Summary of Application: Medioresinol is known to possess leishmanicidal activity and cardiovascular disease risk reduction.
Results or Outcomes: The study observed morphological and physiological changes in Candida albicans, suggesting that Medioresinol has antifungal effects.
Anti-Menopausal Effects
Summary of Application: Medioresinol, as a type of lignan, may have therapeutic potential for postmenopausal symptoms, including cardiovascular disease, osteoporosis, and psychological disorders.
Results or Outcomes: The antitumor efficacy of lignans has been demonstrated in various cancer cell lines, including hormone-dependent breast cancer and prostate cancer, as well as colorectal cancer.
Anti-Cancer Effects
Summary of Application: Medioresinol, as a type of lignan, has been shown to have antitumor efficacy in various cancer cell lines.
Targeting UNC-51-like kinase 1 and 2
Scientific Field: Biochemistry and Pharmacology
Summary of Application: Medioresinol has been found to have a strong binding affinity for the target protein UNC-51-like kinase 2 (ULK2).
Anti-Inflammatory Actions
Summary of Application: Medioresinol, as a type of lignan, is known to exert antioxidant and anti-inflammatory activities, together with activity in estrogen receptor-dependent pathways.
Results or Outcomes: The molecular mechanisms of lignans in these diseases involve the inhibition of inflammatory signals, including the nuclear factor (NF)-κB pathway.
Therapeutic Agent for Bacterial Infection
Summary of Application: Medioresinol has potential as a therapeutic agent and adjuvant for treatment of bacterial infection.
Results or Outcomes: The study concludes that Medioresinol has potential as a therapeutic agent and adjuvant for treatment of bacterial infection.
Estrogen Replacement
Medioresinol is a naturally occurring lignan compound, specifically classified as a furofuran-type lignan. Its chemical formula is C21H24O7, and it exhibits a complex structure characterized by a tetrahydro-1H,3H-furo[3,4-c]furan backbone substituted with various functional groups, including a 4-hydroxy-3,5-dimethoxyphenyl group at one position . This compound is primarily extracted from the bark of Eucommia ulmoides, commonly known as Eucommia, as well as from flaxseed, where it contributes to the plant's antioxidant properties .
Medioresinol undergoes several chemical transformations under varying conditions. Notably, it can participate in thermal reactions that lead to the formation of oligomeric products. For example, heating medioresinol at elevated temperatures can result in isomerization and the generation of other lignans through dehydration and subsequent reactions . Additionally, its structure allows for potential modifications via oxidation or reduction processes, which can alter its biological activity.
Medioresinol exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Research indicates that it can improve myocardial function in models of heart failure by reducing oxidative stress and inflammatory responses through the activation of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . Furthermore, it has been shown to ameliorate ischemic brain injury by reducing mitochondrial reactive oxygen species levels .
The synthesis of medioresinol can be achieved through various methods:
- Natural Extraction: The primary method involves extracting medioresinol from plant sources like Eucommia bark and flaxseed.
- Chemical Synthesis: Laboratory synthesis may involve coupling reactions between simpler lignan precursors or through multi-step organic synthesis techniques that modify existing lignans into medioresinol .
Medioresinol has a range of applications in both medicinal and industrial contexts:
- Pharmaceuticals: It is studied for its potential therapeutic effects in treating cardiovascular diseases and conditions related to oxidative stress.
- Nutraceuticals: Due to its antioxidant properties, medioresinol is incorporated into dietary supplements aimed at promoting health and wellness.
- Research: It serves as a precursor for synthesizing other lignans and polyphenolic compounds in chemical research.
Studies on medioresinol's interactions reveal its capacity to modulate various biological pathways. For instance, it has been shown to interact with key proteins involved in cell signaling pathways related to inflammation and cellular stress responses. Molecular docking studies indicate stable binding with proteins such as PI3K, AKT, and mTOR, which are crucial for mediating its therapeutic effects . Additionally, research has highlighted its role in inducing reactive oxygen species accumulation in certain fungal cells, leading to apoptosis .
Medioresinol shares structural and functional similarities with several other lignans. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Secoisolariciresinol | Furofuran Lignan | Antioxidant properties; found in flaxseed | Exhibits different bioactivity profiles |
| Hydroxymatairesinol | Aryltetralin Lignan | Anti-inflammatory effects; derived from plants | More potent in certain inflammatory models |
| Pinoresinol | Furofuran Lignan | Antioxidant activity; present in various woods | Different structural substitutions |
Medioresinol is distinct due to its specific structural characteristics and the breadth of its biological activities, particularly its involvement in cardiovascular health and oxidative stress modulation .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Hwang JH, Hwang IS, Liu QH, Woo ER, Lee DG. (+)-Medioresinol leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans. Biochimie. 2012 Aug;94(8):1784-93. doi: 10.1016/j.biochi.2012.04.010. Epub 2012 Apr 16. PubMed PMID: 22534194.








